N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is a derivative of thiophene, a sulfur-containing heterocycle, and features three bromine atoms attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine typically involves the reaction of 2,4,5-tribromothiophene-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive oxime group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine exerts its effects involves the reactivity of the oxime group. This group can form covalent bonds with nucleophiles, making the compound useful in various chemical transformations. The bromine atoms on the thiophene ring also contribute to its reactivity, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine
- N-[(2,5-dibromothiophen-3-yl)methylidene]hydroxylamine
Uniqueness
N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine is unique due to the presence of three bromine atoms on the thiophene ring, which enhances its reactivity and potential for further functionalization compared to similar compounds with fewer bromine atoms.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
91074-37-2 |
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Molecular Formula |
C5H2Br3NOS |
Molecular Weight |
363.85 g/mol |
IUPAC Name |
N-[(2,4,5-tribromothiophen-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H2Br3NOS/c6-3-2(1-9-10)4(7)11-5(3)8/h1,10H |
InChI Key |
FSKFBHNMJSTUNX-UHFFFAOYSA-N |
Canonical SMILES |
C(=NO)C1=C(SC(=C1Br)Br)Br |
Origin of Product |
United States |
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